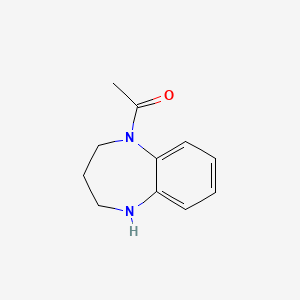
4-(Trifluoromethylsulfonimidoyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethylsulfonimidoyl)benzoic acid is a chemical compound with the molecular formula C8H5F3NO4S. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which allows for diverse applications, including drug synthesis, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethylsulfonimidoyl)benzoic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may interact with targets involved in fungal growth and proliferation.
Mode of Action
Its derivatives, salicylanilide esters, have shown antifungal activity . The compound’s interaction with its targets could potentially lead to changes in the cellular processes of the fungi, inhibiting their growth and proliferation .
Biochemical Pathways
It’s known that the compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . This suggests that the compound may affect pathways related to fungal growth and proliferation.
Result of Action
It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may inhibit fungal growth and proliferation at the molecular and cellular levels.
Vorbereitungsmethoden
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Analyse Chemischer Reaktionen
4-(Trifluoromethylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethylsulfonimidoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethylsulfonimidoyl)benzoic acid can be compared with other similar compounds, such as 4-(Trifluoromethyl)benzoic acid . While both compounds contain a trifluoromethyl group, the presence of the sulfonimidoyl group in 4-(Trifluoromethylsulfonimidoyl)benzoic acid provides additional reactivity and functional versatility. This makes it unique and suitable for a broader range of applications in scientific research and industrial processes.
Similar compounds include:
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzaldehyde
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfonimidoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPUYKKEPGSDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2386337.png)
![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)
![N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386340.png)


![2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2386345.png)




![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)
